5-bromo-1-propyl-1H-1,2,4-triazole

Descripción general

Descripción

“5-bromo-1-propyl-1H-1,2,4-triazole” is a chemical compound that belongs to the class of 1,2,4-triazoles . The 1,2,4-triazole ring is a heterocyclic compound that consists of a five-membered ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed, including chemical and enzymatic methods. Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . In one study, the synthesis of a 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one derivative was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .

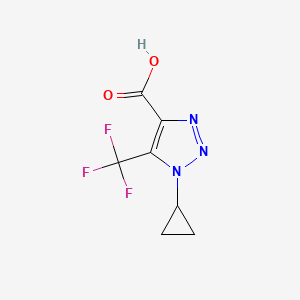

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,4-triazole ring substituted with a bromo group at the 5-position and a propyl group at the 1-position .

Chemical Reactions Analysis

1,2,4-Triazoles, including “this compound”, are known to participate in various chemical reactions . They can react with different reagents to form a variety of derivatives, which can exhibit different physical and chemical properties .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

5-bromo-1-propyl-1H-1,2,4-triazole and its derivatives have been extensively studied for their synthesis and chemical properties. For example, Khaliullin et al. (2018) explored the synthesis of 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles, demonstrating the versatility in functionalizing these compounds (Khaliullin, Klen, & Makarova, 2018). Similarly, Rezki et al. (2017) reported on the synthesis of 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chain, highlighting their potential in developing compounds with varied properties (Rezki et al., 2017).

Biological Activities

1,2,4-Triazole derivatives, including this compound, are notable for a range of biological activities. Bigdan (2021) investigated the antimicrobial activity of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols, indicating their potential in antimicrobial applications (Bigdan, 2021). Additionally, the work by Ustabaş et al. (2020) on 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one highlights its antimicrobial activity, further underscoring the significance of triazole derivatives in medicinal chemistry (Ustabaş et al., 2020).

Applications in Veterinary Medicine

The derivatives of 1,2,4-triazole, including the specific compound , have also found applications in veterinary medicine. For example, Ohloblina et al. (2022) investigated the effects of a potential drug containing 1,2,4-triazole derivatives on the blood composition of animals, demonstrating its veterinary applications (Ohloblina, Bushuieva, & Parchenko, 2022).

Antidepressant Properties

The potential antidepressant properties of 1,2,4-triazole derivatives have also been studied. Klen et al. (2017) synthesized 3-substituted thietane-1,1-dioxides, including triazole derivatives, and demonstrated significant antidepressant effects in their studies (Klen et al., 2017).

Mecanismo De Acción

1,2,4-Triazoles, including “5-bromo-1-propyl-1H-1,2,4-triazole”, have been found to exhibit significant antibacterial activity . They are believed to act by inhibiting essential proteins for bacteria, such as DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR), and SecA ATPase .

Direcciones Futuras

The future research directions for “5-bromo-1-propyl-1H-1,2,4-triazole” and similar compounds could involve further investigations on their antibacterial potential . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance . Additionally, further studies could be conducted to explore their potential applications in other fields, such as propellants, explosives, pyrotechnics, and chemotherapy .

Propiedades

IUPAC Name |

5-bromo-1-propyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-2-3-9-5(6)7-4-8-9/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVHCGNAOYDRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50794088 | |

| Record name | 5-Bromo-1-propyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50794088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64907-53-5 | |

| Record name | 5-Bromo-1-propyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50794088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)

![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)

![6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl](/img/structure/B1375802.png)